5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline derivatives, including 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid, are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. These compounds exhibit a wide range of biological activities and have been utilized in the development of pharmaceuticals, dyes, and corrosion inhibitors.
Medicinal Chemistry and Pharmaceutical Applications
Quinoxaline derivatives have shown potential in antitumor, antibacterial, and antiviral activities. They are part of several antibiotics such as echinomycin and levomycin, indicating their significance in drug development and therapeutic applications (Aastha Pareek and Dharma Kishor, 2015).
Material Science
In material science, these compounds are investigated for their electronic and photonic properties, making them suitable for applications in semiconductors, sensors, and optoelectronic devices. The synthesis of pyrimido[4,5-b]quinolines showcases the versatility of quinoxaline derivatives in forming complex structures with potential industrial applications (R. Nandha kumar, T. Suresh, A. Mythili, P. Mohan, 2001).
Corrosion Inhibitors
Quinoxaline derivatives have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding highlights their importance in protecting industrial materials from corrosion, which is crucial for extending the lifespan of metal-based structures (C. Verma, M. Quraishi, E. Ebenso, 2020).
properties
IUPAC Name |
spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-cyclohexane]-1'-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(21)12-7-9-17(10-8-12)15-6-3-11-19(15)14-5-2-1-4-13(14)18-17/h1-6,11-12,18H,7-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCEVPOCHQTIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C3=CC=CN3C4=CC=CC=C4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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